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Dithio-bis-phthalimide

Cat. No.: B13404485
M. Wt: 356.4 g/mol
InChI Key: BMIRYILFHKZQCA-UHFFFAOYSA-N
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Description

Contextualization within Sulfur-Containing Organic Compounds Research

Sulfur-containing organic compounds are a cornerstone of chemical research, exhibiting a wide array of chemical and physical properties. nih.gov The presence of sulfur imparts unique characteristics to molecules, including the ability to form various oxidation states and to participate in a range of chemical transformations. nih.gov Sulfur's capacity for forming stable bonds with itself and other elements, most notably carbon, leads to a rich and diverse chemistry.

N,N'-Dithiobisphthalimide serves as a prime example of a sulfur-transfer agent, a class of compounds that can donate sulfur atoms to other molecules. acs.orgmcgill.ca This property is crucial in the synthesis of other sulfur-containing compounds. The electrochemical reduction of N,N'-dithiobisphthalimide is a subject of research, revealing a complex mechanism that involves the ejection of diatomic sulfur. researchgate.netresearchgate.net This process is autocatalytic, meaning that a product of the reaction acts as a catalyst for the reaction itself. researchgate.netresearchgate.net

The study of N,N'-dithiobisphthalimide also extends to its interactions with metal surfaces. It has been used as a precursor for the spontaneous deposition of sulfur onto gold surfaces, a process that is both efficient and rapid. researchgate.net This has implications for the development of new materials and for understanding surface chemistry.

Significance of Phthalimide (B116566) Derivatives in Modern Chemistry

Phthalimide and its derivatives are a well-established class of compounds with a broad spectrum of applications. researchgate.netlongdom.orgrsc.orgactascientific.com The phthalimide group, a bicyclic structure containing an imide functional group, is a versatile building block in organic synthesis. longdom.orgactascientific.com It is frequently found in pharmaceuticals, agrochemicals, polymers, and dyes. rsc.org

The significance of phthalimide derivatives stems from their diverse biological activities. researchgate.netucl.ac.uk They have been investigated for their potential as anti-inflammatory, anticancer, anticonvulsant, and antimicrobial agents. researchgate.netrsc.orgucl.ac.uk The rigid structure of the phthalimide ring system provides a scaffold that can be readily modified to create a wide array of derivatives with tailored properties. longdom.org

N,N'-Dithiobisphthalimide, as a derivative of phthalimide, combines the structural features of the phthalimide group with the reactivity of a disulfide bond. This combination makes it a valuable reagent in organic synthesis, particularly for the introduction of sulfur into molecules. For instance, it is a key intermediate in the synthesis of novel podophyllotoxin (B1678966) derivatives with potential cytotoxic properties. lookchem.com

Evolution of Research Perspectives on N,N'-Dithiobisphthalimide Chemistry

Research on N,N'-dithiobisphthalimide has evolved from its initial exploration as a sulfur-transfer agent to more specialized applications. Early studies focused on its synthesis and fundamental reactivity, establishing its role in organic sulfur chemistry. acs.orgmcgill.ca

More recent research has delved into the mechanistic details of its reactions. Electrochemical studies, for example, have provided insights into the complex redox behavior of the molecule, including the unexpected cleavage of the N-S bond over the weaker S-S bond upon reduction. researchgate.netresearchgate.net This finding challenges earlier assumptions and opens new avenues for controlling its reactivity.

The application of N,N'-dithiobisphthalimide in materials science is a growing area of interest. Its use as a sulfur source for modifying gold surfaces highlights its potential in nanotechnology and surface engineering. researchgate.net Furthermore, its crystal structure and the formation of various polymorphs and solvates are being investigated to understand its solid-state properties. amercrystalassn.orgresearchgate.net

A notable recent development is the exploration of N,N'-dithiobisphthalimide as a potent spermicidal agent. tandfonline.com This research showcases the potential for this compound to be repurposed for new and impactful applications outside of traditional synthetic chemistry. Additionally, it has been utilized as a starting material for the development of new, shelf-stable reagents for the synthesis of unsymmetrical disulfides, demonstrating its continued relevance in synthetic methodology. chemrxiv.org

Data Tables

Table 1: Chemical and Physical Properties of N,N'-Dithiobisphthalimide

Property Value
CAS Number 7764-30-9
Molecular Formula C₁₆H₈N₂O₄S₂
Molecular Weight 356.38 g/mol
Appearance White to off-white powder

Note: The data in this table is compiled from various chemical suppliers and databases.

Table 2: Key Research Findings on N,N'-Dithiobisphthalimide

Research Area Key Finding Reference
Electrochemistry Electrochemical reduction leads to the ejection of diatomic sulfur through an autocatalytic mechanism. The N-S bond, rather than the S-S bond, is cleaved upon reduction. researchgate.netresearchgate.net
Surface Chemistry Acts as an efficient precursor for the spontaneous deposition of sulfur on gold surfaces. researchgate.net
Organic Synthesis Serves as a sulfur-transfer agent and is used in the synthesis of other sulfur-containing compounds. It is a key intermediate in the synthesis of some podophyllotoxin derivatives. acs.orgmcgill.calookchem.com
Supramolecular Chemistry Forms various polymorphs and solvates, exhibiting complex crystal structures with potential for host-guest chemistry. amercrystalassn.orgresearchgate.net
Medicinal Chemistry Identified as a potent, non-detergent spermicidal agent with low toxicity to human cells and beneficial bacteria. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H8N2O4S2 B13404485 Dithio-bis-phthalimide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H8N2O4S2

Molecular Weight

356.4 g/mol

IUPAC Name

4-[(1,3-dioxoisoindol-4-yl)disulfanyl]isoindole-1,3-dione

InChI

InChI=1S/C16H8N2O4S2/c19-13-7-3-1-5-9(11(7)15(21)17-13)23-24-10-6-2-4-8-12(10)16(22)18-14(8)20/h1-6H,(H,17,19,21)(H,18,20,22)

InChI Key

BMIRYILFHKZQCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SSC3=CC=CC4=C3C(=O)NC4=O)C(=O)NC2=O

Origin of Product

United States

Synthetic Methodologies for N,n Dithiobisphthalimide and Its Analogues

Direct Synthesis Routes to N,N'-Dithiobisphthalimide

The direct synthesis of N,N'-Dithiobisphthalimide often involves the reaction of N-substituted phthalimides with sulfur-donating reagents. These methods are foundational for producing the starting material for more complex disulfide structures.

The Gabriel synthesis provides a classic method for forming primary amines and involves the use of phthalimide (B116566). masterorganicchemistry.com In the context of disulfide synthesis, derivatives of phthalimide, such as N-(aryl/alkylsulfenyl)phthalimides, serve as important electrophilic sulfur sources. beilstein-journals.org These are typically prepared in a two-step process where a thiol is treated with sulfuryl chloride, and the resulting product is reacted with phthalimide in the presence of a base. beilstein-journals.org

The optimization of reaction conditions is crucial for achieving high yields and purity of N,N'-Dithiobisphthalimide. This process involves a systematic evaluation of various parameters. Machine learning and design of experiments (DoE) are increasingly being used to accelerate the discovery of optimal reaction conditions. beilstein-journals.orgnih.gov Factors that are typically optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants. nih.govplos.orgmdpi.com For instance, the choice of base and solvent can significantly impact the N-alkylation of phthalimide. organic-chemistry.org The calcination temperature and pH have also been shown to influence the crystallinity and size of nanoparticles in other synthetic processes, highlighting the importance of these parameters. mdpi.com

Derivatization Strategies Utilizing N,N'-Dithiobisphthalimide for Functional Diversity

N,N'-Dithiobisphthalimide serves as a precursor to more complex and functionally diverse disulfide compounds. Derivatization strategies allow for the introduction of various substituents, leading to a wide range of unsymmetrical disulfides.

A significant advancement in the synthesis of unsymmetrical disulfides is the development of N-(N-Morpholindithio)phthalimide. researchgate.netchemrxiv.org This shelf-stable and odorless reagent can be prepared in high yields on a gram scale from the readily available N,N'-dithiobis(phthalimide). researchgate.netchemrxiv.orgresearchgate.net It functions as a bilateral disulfurating platform, meaning it has two distinct leaving groups that can be selectively replaced. researchgate.netchemrxiv.org

A key feature of N-(N-Morpholindithio)phthalimide is the ability to orthogonally transform its two leaving groups—the morpholino and the phthalimide moieties. researchgate.netnih.govnii.ac.jp The morpholino group can be selectively transformed in the presence of an acid (H+), while the phthalimide group can be transformed in the absence of acid or under basic/neutral conditions. researchgate.netnih.gov This orthogonal reactivity allows for the stepwise introduction of different nucleophiles, providing a powerful tool for creating diverse unsymmetrical disulfides. nih.govnii.ac.jp

The morpholino moiety of N-(N-Morpholindithio)phthalimide can be readily displaced by a variety of carbon nucleophiles. researchgate.netnih.govchemrxiv.org This includes allyl (Csp3), aryl (Csp2), and alkynyl (Csp) groups, leading to the formation of the corresponding dithiophthalimide products in high yields. researchgate.netchemrxiv.org The reaction demonstrates a wide substrate scope, and the resulting dithiophthalimide can be further modified, enabling rapid access to multi-functionalized unsymmetrical disulfides. researchgate.netchemrxiv.org This methodology has significant implications for structural expansion in drug discovery and for creating efficient conjugation in linker chemistry. researchgate.netchemrxiv.org

Table of Reaction Conditions for Nucleophilic Substitution on N-(N-Morpholindithio)phthalimide

Nucleophile TypeReagent ExampleConditionsLeaving GroupProduct Type
Allyl (Csp3)AllyltrimethylsilaneAcidic (H+)MorpholinoAllyl dithiophthalimide
Aryl (Csp2)Electron-rich arenesAcidic (H+)MorpholinoAryl dithiophthalimide
Alkynyl (Csp)Alkynyl silanesAcidic (H+)MorpholinoAlkynyl dithiophthalimide
AminesVarious aminesBasic/NeutralPhthalimideAmino-substituted disulfide
ThiolsVarious thiolsBasic/NeutralPhthalimideThio-substituted disulfide

Synthesis of Unsymmetrical Disulfides from N,N'-Dithiobisphthalimide Derivatives

The synthesis of unsymmetrical disulfides is a significant challenge in organic chemistry due to the propensity for competing thiol-disulfide exchange reactions that lead to mixtures of symmetrical and unsymmetrical products. organic-chemistry.org N,N'-Dithiobisphthalimide and its derivatives have emerged as valuable reagents to address this challenge, enabling the controlled formation of unsymmetrical disulfide bonds. These reagents act as effective thiol activators or sulfur transfer agents.

A notable development is the creation of a shelf-stable, bilateral disulfurating platform molecule, N-(N-morpholindithio)phthalimide, which can be prepared in high yield from N,N'-dithiobisphthalimide. researchgate.net This platform molecule allows for the selective replacement of its morpholino group with various carbon-based nucleophiles (Csp³, Csp², and Csp), leading to the formation of diverse dithiophthalimides. researchgate.net These intermediates can then react with a second, different thiol to produce complex unsymmetrical disulfides, avoiding the common issue of forming symmetrical byproducts. rsc.org

The general strategy involves the reaction of a thiol with a dithiophthalimide derivative. For instance, N-dithiophthalimides can be reacted with azlactones, which serve as amino acid precursors, to generate α-disulfurated amino acid derivatives. This method is characterized by its modularity and wide substrate scope, even extending to oligopeptides, thus providing access to a novel class of unnatural disulfide-functionalized peptides. rsc.org The reactions are typically high-yielding and prevent the formation of symmetrical disulfide byproducts, a common problem in conventional disulfide synthesis. rsc.org

Furthermore, research has shown that N-acyl sulfenamides, which can be used to synthesize unsymmetrical disulfides, are effective S-sulfenylation reagents. researchgate.net The synthesis of unsymmetrical aromatic disulfides has also been achieved through the straightforward nucleophilic substitution reaction of various mercapto-heterocycles with arenesulfenyl chlorides under mild conditions. nih.gov

Table 1: Synthesis of Unsymmetrical Disulfides
Starting Material 1Starting Material 2Key Reagent/MethodProduct TypeYieldReference
Thiolbis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfideBromine activation at low temperatureUnsymmetrical Disulfide90-100% organic-chemistry.org
AzlactoneN-Dithiophthalimide derivative (e.g., n-dodecyl, t-butyl substituted)Direct disulfurationα-Disulfurated Amino Acid DerivativeHigh rsc.org
Mercapto-heterocycleArenesulfenyl chlorideNucleophilic substitutionUnsymmetrical Aromatic Disulfide87-95% nih.gov
Thiol 1Thiol 2N-(N-morpholindithio)phthalimide platformMulti-functionalized Unsymmetrical DisulfideHigh researchgate.net
ThiolDioxazoloneCopper-catalyzed S-amidation to form N-acyl sulfenamidesUnsymmetrical DisulfideNot specified researchgate.net

Synthesis of Phthalimide Dithiocarbamate (B8719985) and Dithioate Analogs

New series of phthalimide dithiocarbamate and dithioate analogs have been synthesized through facile methods, primarily for evaluation in biological contexts. eurjchem.comresearchgate.netscite.ai The general synthetic route involves the reaction of N-halomethyl or N-haloethylphthalimides (such as N-chloromethylphthalimide or N-bromoethylphthalimide) with carbon disulfide (CS₂) and various primary or secondary amines. eurjchem.comresearchgate.net This one-pot reaction efficiently constructs the dithiocarbamate or dithioate moiety linked to the phthalimide core.

The introduction of an alkyl linker between the phthalimide and dithiocarbamate groups has been shown to be a valuable modification for improving biological activities. nih.gov The structures of these newly synthesized compounds are typically confirmed using a range of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and High-Resolution Mass Spectrometry (ESI-HRMS). eurjchem.comresearchgate.net For example, specific analogs like 2-(1,3-Dioxoisoindolin-2-yl) ethyl cyclohexylcarbamodithioate and 2-(1,3-Dioxoisoindolin-2-yl) ethyl piperidine-1-carbodithioate have been synthesized and characterized. nih.gov

Table 2: Synthesis of Phthalimide Dithiocarbamate/Dithioate Analogs
Phthalimide PrecursorReagentsProduct ClassReference
N-chloromethylphthalimideCarbon Disulfide (CS₂), Various AminesPhthalimide Dithiocarbamate Analogs eurjchem.comresearchgate.net
N-bromoethylphthalimideCarbon Disulfide (CS₂), Various AminesPhthalimide Dithioate Analogs eurjchem.comresearchgate.net

Design and Preparation of Phthalimide-based-SSCF₃ Reagents for Dithiotrifluoromethylation

The trifluoromethylthio (SCF₃) group is of significant interest in medicinal and agrochemical chemistry. To facilitate its introduction into molecules, stable and effective reagents are required. Researchers have designed and prepared electrophilic phthalimide-based reagents for this purpose.

Specifically, N-(trifluoromethylthio)phthalimide has been developed as a convenient, shelf-stable, and safe reagent for direct trifluoromethylthiolation. nih.govruepinglab.com Its synthesis can be achieved by reacting N-bromophthalimide with silver trifluoromethanethiolate (AgSCF₃) in acetonitrile (B52724), which gives the product in high yield. rsc.org An alternative synthesis involves the reaction of N-chlorophthalimide with AgSCF₃. unimi.it This reagent acts as an electrophilic source of "F₃CS⁺" and can react with various nucleophiles, including boronic acids and alkynes, under copper catalysis. nih.govruepinglab.com

Expanding on this concept, a novel electrophilic reagent, N-dithiotrifluoromethyl phthalimide (PhthN-SSCF₃), has been designed for the incorporation of the SSCF₃ group. rsc.orgrsc.orgdntb.gov.ua The synthesis is a robust, three-step process starting from phthalimide:

Dithiolation of phthalimide yields 2,2'-disulfanediylbis(isoindoline-1,3-dione). rsc.org

Chlorination with sulfuryl chloride in the presence of pyridine (B92270) produces N-(chlorosulfenyl)phthalimide in excellent yield. rsc.org

Reaction with AgSCF₃ in dichloromethane (B109758) at room temperature affords the final PhthN-SSCF₃ reagent as a stable, white solid, which can be prepared on a gram scale. rsc.orgrsc.org

This reagent has been successfully used for the dithiotrifluoromethylation of β-keto esters. rsc.orgrsc.org The reaction can be performed with high efficiency and can even be adapted for asymmetric synthesis by using a cinchona-alkaloid-based catalyst, achieving good to excellent enantioselectivity. rsc.org

Table 3: Synthesis of Phthalimide-based-SCF₃ and -SSCF₃ Reagents
Reagent NamePhthalimide PrecursorKey ReagentsYieldReference
N-(trifluoromethylthio)phthalimideN-bromophthalimideAgSCF₃, CH₃CN93% rsc.org
N-(trifluoromethylthio)phthalimideN-chlorophthalimideAgSCF₃, CH₃CN89% unimi.it
N-dithiotrifluoromethyl phthalimide (PhthN-SSCF₃)N-(chlorosulfenyl)phthalimideAgSCF₃, CH₂Cl₂82% (gram-scale) rsc.orgrsc.org

Incorporation of Phthalimide Moieties into Hybrid Chemical Scaffolds

The phthalimide core is a versatile building block used to construct complex hybrid molecules by linking it to other chemical scaffolds. This strategy aims to create new molecules with unique properties and functions.

Adamantanyl-Functionalized Phthalimide Scaffolds

A novel adamantanyl-functionalized phthalimide scaffold has been synthesized, designed as a precursor for various synthetic pathways in drug discovery and supramolecular chemistry. mdpi.comdoaj.orggrafiati.com The synthesis starts with the bromination of o-xylene (B151617) to yield 1,2-dimethyl-4,5-dibromobenzene. mdpi.com This is followed by oxidation with potassium permanganate (B83412) (KMnO₄) to form 4,5-dibromophthalic acid. mdpi.com The final step is the condensation of this acid with 1-adamantanemethylamine (B102523) to produce the target scaffold, 2-[(adamantan-1-yl)methyl]-5,6-dibromo-1H-isoindole-1,3(2H)-dione. mdpi.comresearchgate.net The presence of bromide groups on the benzene (B151609) ring allows for further facile modifications of the scaffold. mdpi.comgrafiati.com

Phthalimide Derivatives Bearing 1,2,3-Triazole Units

The 1,2,3-triazole ring is another important heterocyclic unit often combined with phthalimide to create hybrid molecules. The synthesis of these hybrids predominantly utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry". jst.go.jpbohrium.comnih.gov

The general procedure involves a 1,3-dipolar cycloaddition reaction between a terminal alkyne and an aromatic azide (B81097). jst.go.jpbohrium.com In a typical synthesis, one reactant will bear the phthalimide moiety and the other will be the complementary azide or alkyne. For instance, phthalimide-containing terminal alkynes can be reacted with various aromatic azides to produce a library of 1,4-disubstituted 1,2,3-triazole hybrids. bohrium.comnih.gov These reactions are known for being regioselective and providing good to excellent yields (70-96%). jst.go.jp The resulting hybrid compounds often contain three key components: the phthalimide ring, the 1,2,3-triazole ring, and a linker which may include other functional groups like amines. nih.gov

Synthesis of N-Benzyl-Substituted Phthalimides

The synthesis of N-benzyl-substituted phthalimides is a fundamental transformation. A highly efficient method involves the reaction of phthalimide with benzyl (B1604629) chloride under microwave irradiation. mdpi.org This reaction is catalyzed by potassium carbonate supported on alumina (B75360) (K₂CO₃-Al₂O₃) with a small amount of N,N-dimethylformamide (DMF) as a solvent. mdpi.org This microwave-assisted approach dramatically reduces the reaction time to a few minutes (e.g., 420 seconds) and achieves very high yields, up to 98%. mdpi.org This is a significant improvement over classical methods which often require long reaction times (several hours) and may produce lower yields. mdpi.org Other approaches include metal-free methods, such as the reaction of 2-formylbenzoic acids with benzylamine (B48309) in the presence of elemental sulfur as an oxidant, though this can result in lower yields. rsc.org

Advanced Synthetic Techniques Employing Phthalimide-Derived Reagents

Advanced synthetic strategies have been developed to construct complex molecules containing the phthalimide moiety, leveraging its unique reactivity. These methods offer improvements in efficiency, selectivity, and functional group tolerance compared to more traditional approaches.

Application of Mitsunobu Reaction in Phthalimide Chemistry

In the context of phthalimide chemistry, the Mitsunobu reaction is most famously applied in a variation of the Gabriel synthesis to form primary amines. organic-chemistry.orgnottingham.ac.uk In this application, phthalimide serves as the nitrogen pronucleophile. The reaction mechanism begins with the formation of a phosphonium (B103445) intermediate from the reaction between the phosphine (B1218219) and the azodicarboxylate. organic-chemistry.org This intermediate activates the alcohol's hydroxyl group, converting it into a good leaving group. The phthalimide anion then acts as the nucleophile, attacking the activated carbon center and displacing the oxyphosphonium group to form an N-substituted phthalimide. nii.ac.jp Subsequent cleavage of the resulting phthalimide, typically via hydrazinolysis, yields the corresponding primary amine. nottingham.ac.uk This method is valued for its reliability and stereochemical control. researchgate.net

The versatility of the Mitsunobu reaction also extends to the formation of carbon-sulfur bonds, where thiols can be used as sulfur pronucleophiles to generate thioethers. nih.govorganic-chemistry.orgnii.ac.jp However, the direct synthesis of N,N'-Dithiobisphthalimide via the Mitsunobu reaction is not a documented application. The reaction is designed for the coupling of an alcohol with a separate nucleophile, not the direct formation of a symmetrical disulfide bridge between two phthalimide units.

Table 1: Key Components and Products in a Typical Mitsunobu Reaction Involving Phthalimide

ComponentRoleExampleProduct from Reaction with Ethanol
AlcoholSubstrate (Electrophile precursor)EthanolN-Ethylphthalimide
PhosphineReducing Agent / ActivatorTriphenylphosphine (PPh₃)Triphenylphosphine oxide (by-product)
AzodicarboxylateOxidizing Agent / ActivatorDiethyl azodicarboxylate (DEAD)Diethyl hydrazinedicarboxylate (by-product)
NucleophilePronucleophilePhthalimideN-Ethylphthalimide

Copper-Catalyzed Disulfur (B1233692) Transfer Methodologies

Copper-catalyzed reactions have emerged as a powerful tool for the formation of carbon-sulfur and sulfur-sulfur bonds, offering mild and efficient alternatives to traditional methods. rsc.orgresearchgate.net These methodologies are particularly relevant for the synthesis of disulfides, including those derived from phthalimide.

An important advancement involves the copper-catalyzed coupling of diaryl disulfides with alkyl amines to afford sulfenamides, demonstrating copper's ability to mediate N-S bond formation under mild conditions. organic-chemistry.org This protocol uses a CuI catalyst with a TMEDA ligand in DMSO. organic-chemistry.org Furthermore, copper catalysis is effective for the 1,2-hydroxysulfenylation of alkenes using disulfides, showcasing its role in cleaving and functionalizing the S-S bond. organic-chemistry.org

More specifically related to phthalimide derivatives, an unprecedented copper-catalyzed coupling reaction has been developed that utilizes N,N'-Dithiobisphthalimide (or related N-thio-phthalimides) as a disulfur transfer agent. acs.org This methodology allows for the chemoselective reaction between these phthalimide-derived sulfur sources and unactivated alkyl halides to efficiently produce unsymmetrical disulfides and sulfides. acs.org The reaction proceeds under mild conditions using a low-cost copper catalyst and exhibits high functional group compatibility. acs.org This represents a significant step in utilizing N,N'-Dithiobisphthalimide not just as a target molecule but as a reagent in advanced synthetic transformations. The reaction's high selectivity enables the controlled synthesis of complex molecules containing a disulfide linkage.

These copper-catalyzed methods provide a practical and scalable approach for creating S-S bonds, overcoming some limitations of older techniques which often required harsh reagents or produced significant waste. researchgate.net

Table 2: Examples of Copper-Catalyzed Disulfide and Sulfide Synthesis

Reaction TypeSulfur SourceCoupling PartnerCatalyst SystemKey FeatureRef.
Sulfenamide SynthesisDiaryl disulfidesAlkyl aminesCuI / TMEDAEffective N-S bond formation from disulfides. organic-chemistry.org
Disulfide SynthesisElemental SulfurAryl halidesCopper catalystSimple and efficient protocol in water. rsc.org
Unsymmetrical Disulfide SynthesisN-dithiophthalimides*Alkyl halidesCopper catalystHigh chemoselectivity and functional group tolerance. acs.org
Symmetric Disulfide SynthesisPotassium 5-Methyl-1,3,4-oxadiazole-2-thiolateAlkyl/Aryl halidesCopper catalystOne-pot synthesis using a novel sulfur transfer reagent. researchgate.net

*The source refers to "N-dithiophthalimides", likely indicating N,N'-Dithiobisphthalimide as a sulfur-transfer reagent.

Mechanistic Investigations of N,n Dithiobisphthalimide Reactivity

Electrochemical Reduction Mechanisms of N,N'-Dithiobisphthalimide

The electrochemical reduction of N,N'-Dithiobisphthalimide has been a subject of detailed investigation, revealing a complex and fascinating reaction pathway. researchgate.netnih.govrsc.org Utilizing electrochemical techniques and theoretical calculations, researchers have elucidated a mechanism that involves stepwise electron transfers, the formation of radical intermediates, and an unusual autocatalytic process. researchgate.netnih.govrsc.org

Stepwise Electron Transfer Processes and Radical Anion Formation

The process begins with the transfer of a single electron to the N,N'-Dithiobisphthalimide molecule, creating the radical anion. This species is transient and quickly undergoes further reactions. rsc.org The nature of the solvent can play a role in the stability and reaction pathway of such radical anions. acs.org

Autocatalytic Ejection of Diatomic Sulfur

A key feature of the electrochemical reduction of N,N'-Dithiobisphthalimide is an intriguing autocatalytic mechanism that leads to the ejection of diatomic sulfur (S₂). researchgate.netnih.govrsc.org This autocatalysis is dependent on both the concentration of the starting material and the scan rate used in cyclic voltammetry experiments. researchgate.netnih.gov The starting compound is reduced not only at the electrode surface but also through a homogeneous electron transfer from the sulfur species produced during the reaction. researchgate.netnih.govrsc.org

The process unfolds as follows: the initially formed radical anion of N,N'-Dithiobisphthalimide decomposes, eventually leading to the formation of molecular sulfur (S₈) via the aggregation of ejected diatomic sulfur. rsc.org This molecular sulfur is then reduced at the electrode, generating its radical anion (S₈˙⁻), which in turn can reduce the parent N,N'-Dithiobisphthalimide in the solution, thus propagating the catalytic cycle. rsc.org

Dissociative Electron Transfer Theory Application: Preferential N-S Bond Cleavage

The application of dissociative electron transfer theory provides significant insight into the fragmentation of the N,N'-Dithiobisphthalimide radical anion. researchgate.netnih.gov Theoretical analysis and experimental evidence indicate that the dissociation occurs via the cleavage of a nitrogen-sulfur (N-S) bond, rather than the sulfur-sulfur (S-S) bond. researchgate.netnih.govrsc.orgrsc.org

This preferential N-S bond cleavage is noteworthy because the N-S bond is thermodynamically stronger than the S-S bond. researchgate.netnih.gov The rationale for this selective cleavage lies in the significant difference in the oxidation potentials of the two possible resulting anions: the phthalimidyl anion and the phthalimidyl thiyl anion. researchgate.netnih.govrsc.org The extension of dissociative electron transfer theory to radical anion dissociation explains that the pathway leading to the more stable anionic fragment is kinetically and thermodynamically favored, even if it involves breaking a stronger bond. researchgate.netnih.govrsc.org This selective bond cleavage is a critical step that dictates the subsequent formation of products.

Surface Adsorption and Decomposition Mechanisms of Dithiobisphthalimide (B21358) Precursors

N,N'-Dithiobisphthalimide has been effectively utilized as a precursor for depositing sulfur onto noble metal surfaces, particularly gold. researchgate.net The study of its adsorption and decomposition provides valuable information on the formation of sulfur adlayers, which are of interest in various fields including nanotechnology and catalysis. researchgate.net

Spontaneous Sulfur Deposition on Noble Metal Surfaces (e.g., Gold)

N,N'-Dithiobisphthalimide serves as an efficient precursor for the spontaneous deposition of sulfur onto gold surfaces when dissolved in an appropriate solvent like acetonitrile (B52724). researchgate.net This deposition is a rapid process, allowing for high surface coverages to be achieved quickly. researchgate.net The strong affinity between sulfur and gold drives this spontaneous adsorption. researchgate.net

The process involves the decomposition of the dithiobisphthalimide molecule at the gold surface, leading to the release of sulfur atoms that then form a layer on the metal. researchgate.net Characterization techniques such as X-ray photoelectron spectroscopy (XPS), electrochemistry, and scanning tunneling microscopy (STM) have confirmed the efficient and fast nature of this sulfur deposition. researchgate.net

Dynamics of Sulfur Adlayers and Structural Evolution on Surfaces

Once deposited, the sulfur adlayers on the gold surface exhibit dynamic behavior and can undergo structural evolution. researchgate.net High-resolution STM imaging has allowed for the direct observation of the mobility of rectangular structures formed by the sulfur adlayer. researchgate.net These rectangular units can associate and dissociate reversibly on the surface. researchgate.net

The structure of these sulfur adlayers has been a topic of considerable debate. researchgate.net Studies using dithiobisphthalimide as a precursor have provided new insights, suggesting that these formations can be considered as simple sulfur adlayers on the gold surface. researchgate.net The potential applied to the electrode can also influence the structure of the sulfur adlayer, leading to transformations between different packing arrangements, such as the (√3 × √3)R30°-S and c(4 × 2√3) structures on Au(111). researchgate.netacs.org

Advanced Characterization Methodologies for N,n Dithiobisphthalimide and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone in the analysis of N,N'-Dithiobisphthalimide, offering non-destructive and highly detailed information about its chemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of N,N'-Dithiobisphthalimide. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.govrsc.orgmdpi.com

In ¹H NMR, the aromatic protons of the phthalimide (B116566) rings are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The symmetry of the N,N'-Dithiobisphthalimide molecule would result in a simplified spectrum, with specific splitting patterns (e.g., doublets, triplets) reflecting the coupling between adjacent protons on the benzene (B151609) ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. oregonstate.edu Key resonances include those for the carbonyl carbons (C=O) of the imide group, which are highly deshielded and typically appear in the range of 165-180 ppm. The aromatic carbons would generate signals between 120 and 150 ppm. The number of distinct signals in both ¹H and ¹³C spectra can confirm the molecule's symmetry. Computational methods, such as Density Functional Theory (DFT), can be used to predict chemical shifts, aiding in the precise assignment of experimental data. mdpi.comdergipark.org.tr

Table 1: Typical NMR Chemical Shift Ranges for N,N'-Dithiobisphthalimide This table displays predicted chemical shift (δ) ranges for the primary nuclei in N,N'-Dithiobisphthalimide based on typical values for its constituent functional groups.

NucleusFunctional GroupTypical Chemical Shift (δ) ppm
¹HAromatic (Ar-H)7.0 - 8.0
¹³CCarbonyl (C=O)165 - 180
¹³CAromatic (Ar-C)120 - 150

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in N,N'-Dithiobisphthalimide. vscht.cz The covalent bonds within the molecule absorb infrared radiation at specific frequencies, causing them to vibrate (stretch or bend). msu.edus-a-s.org These absorptions provide a unique "fingerprint" of the molecule. libretexts.org

The IR spectrum of N,N'-Dithiobisphthalimide is dominated by strong absorption bands corresponding to the carbonyl (C=O) groups of the phthalimide moiety. nih.gov These symmetric and asymmetric stretching vibrations typically appear in the region of 1700-1800 cm⁻¹. Other significant absorptions include the C-N stretching of the imide group, aromatic C=C stretching vibrations around 1600 cm⁻¹, and C-H stretching from the aromatic rings just above 3000 cm⁻¹. vscht.cz The presence of the disulfide (S-S) bond is more challenging to identify as its stretching vibration is very weak and occurs in the low-frequency region (400-500 cm⁻¹).

Table 2: Characteristic IR Absorption Bands for N,N'-Dithiobisphthalimide This interactive table outlines the principal vibrational modes and their corresponding wavenumber ranges observed in the IR spectrum of N,N'-Dithiobisphthalimide.

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
Carbonyl (C=O)Asymmetric Stretch~1770Strong
Carbonyl (C=O)Symmetric Stretch~1700Strong
Aromatic C=CRing Stretch1600 - 1585Medium
Imide (C-N)Stretch1380 - 1300Medium
Aromatic C-HStretch3100 - 3000Medium-Weak
Disulfide (S-S)Stretch500 - 400Weak

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structural components of N,N'-Dithiobisphthalimide. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the elemental formula. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for N,N'-Dithiobisphthalimide This table lists the expected major fragments of N,N'-Dithiobisphthalimide upon ionization in a mass spectrometer, along with their mass-to-charge ratios (m/z).

Fragment StructureFragmentation PathwayPredicted m/z
[C₁₆H₈N₂O₄S₂]⁺•Molecular Ion (M⁺•)356.0
[C₈H₄NO₂S]⁺S-S Bond Cleavage180.0
[C₈H₄NO₂]⁺S-S and C-S Bond Cleavage148.0
[C₇H₄NO]⁺Loss of CO from [C₈H₄NO₂]⁺120.0

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the atoms within the top 1-10 nm of a material's surface. tib.eucaltech.edu This makes it particularly useful for analyzing thin films or surface modifications involving N,N'-Dithiobisphthalimide.

An XPS survey scan would identify the presence of carbon (C), nitrogen (N), oxygen (O), and sulfur (S). High-resolution spectra of the C 1s, N 1s, O 1s, and S 2p core levels provide information about the chemical environment. tib.eu For instance, the C 1s spectrum can be deconvoluted into components representing C-C bonds in the aromatic ring, C-N bonds, and the O=C-N carbonyl carbons. The N 1s peak corresponds to the imide functionality. researchgate.netosti.gov The S 2p spectrum is particularly informative, as its binding energy can indicate the oxidation state of the sulfur, confirming its presence within the disulfide bond. researchgate.net

Table 4: Expected XPS Binding Energy Regions for N,N'-Dithiobisphthalimide This table shows the approximate binding energy (BE) ranges for the core-level electrons of each element in N,N'-Dithiobisphthalimide, which are used to confirm its elemental composition and chemical states.

Core LevelFunctional GroupApproximate Binding Energy (eV)
C 1sAromatic C-C, C-H~284.8
C 1sC-N~286.0
C 1sC=O~288.5
N 1sImide (N-C=O)~400.5
O 1sC=O~532.0
S 2pDisulfide (S-S)~164.0

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. pharmatutor.org When N,N'-Dithiobisphthalimide absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. youtube.comlibretexts.org

The phthalimide group acts as the primary chromophore. The spectrum is expected to show absorptions corresponding to π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system and carbonyl groups. uzh.ch These transitions are typically strong and occur in the UV region. Weaker n → π* transitions, involving the promotion of a non-bonding electron from an oxygen or nitrogen lone pair to an antibonding π* orbital, may also be observed, often at longer wavelengths. youtube.com The position and intensity of these absorption bands can be influenced by the solvent and the presence of any substituents on the phthalimide rings.

Structural Elucidation via Diffraction and Microscopy

While spectroscopy provides invaluable data on functional groups and connectivity, diffraction techniques offer definitive proof of the three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction (XRD) has been successfully used to determine the precise molecular structure of a solvate of N,N'-Dithiobisphthalimide. Analysis of a crystal grown from a 1,4-dioxan solution revealed a solvate with the space group C2/c. The crystallographic data confirms the molecular connectivity and provides detailed information on bond lengths, bond angles, and torsion angles.

Furthermore, the crystal structure analysis reveals how the molecules pack in the solid state. In the case of the 1,4-dioxan solvate, the N,N'-Dithiobisphthalimide molecules are linked through aromatic π-π stacking interactions and C—H···O hydrogen bonds. This network of interactions creates a framework that encloses continuous channels. These channels are occupied by disordered solvent molecules (1,4-dioxan). Such detailed structural information is critical for understanding the material's bulk properties and for designing new materials with specific packing motifs. nih.govresearchgate.netmdpi.comnist.govresearchgate.net

Single Crystal X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This non-destructive technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice. This data allows for the construction of an electron density map, from which the crystal structure can be solved and refined.

While a specific single-crystal X-ray diffraction study for N,N'-Dithiobisphthalimide was not found in the reviewed literature, the technique has been extensively applied to characterize various phthalimide derivatives. For instance, the crystal structure of N,N′-bis(2,4-difluorobenzoyloxy)benzene-1,2:4,5-tetracarboximide has been elucidated, revealing key structural features. In this particular case, the molecule exhibits crystallographic inversion symmetry. nih.gov Analysis of the bond lengths within the N-O-C linkage provided insights into the electronic environment of the imide functionality. nih.gov

A hypothetical single-crystal X-ray diffraction analysis of N,N'-Dithiobisphthalimide would be expected to provide precise measurements of the S-S and N-S bond lengths and the dihedral angle of the disulfide bridge, which are critical parameters governing its reactivity. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as π-π stacking of the phthalimide rings.

Below is an example of the type of crystallographic data that would be obtained from such a study, illustrated with data for a related phthalimide derivative, N,N′-bis(2,4-difluorobenzoyloxy)benzene-1,2:4,5-tetracarboximide. nih.gov

Table 1: Example Crystallographic Data for a Phthalimide Derivative

Parameter Value
Chemical Formula C₂₄H₈F₄N₂O₈
Formula Weight 544.33
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.654(2)
b (Å) 10.987(3)
c (Å) 11.234(3)
α (°) 90
β (°) 109.58(3)
γ (°) 90
Volume (ų) 1005.8(5)

Scanning Tunneling Microscopy (STM) for Surface Morphology and Atomic Resolution

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique capable of imaging conductive surfaces with atomic resolution. nih.gov It operates based on the quantum mechanical phenomenon of electron tunneling between a sharp metallic tip and the sample surface. By scanning the tip across the surface and maintaining a constant tunneling current, a topographical image of the surface is generated.

STM is particularly valuable for studying the arrangement of molecules on a surface, including their orientation, packing, and self-assembly into ordered structures. rsc.org This information is crucial for applications in areas such as molecular electronics and catalysis, where the surface structure dictates the material's properties.

No specific STM studies focused on N,N'-Dithiobisphthalimide have been reported in the surveyed literature. However, the technique has been successfully applied to investigate other sulfur-containing aromatic molecules on conductive substrates like gold (Au(111)). For example, STM has been used to visualize the adsorption and self-assembly of aromatic disulfides on surfaces, providing insights into the orientation of the molecules and the nature of their interaction with the substrate. researchgate.net

A hypothetical STM study of N,N'-Dithiobisphthalimide deposited on a surface like Au(111) could provide valuable information. It would be possible to visualize individual molecules and determine their preferred adsorption geometry. Furthermore, the formation of self-assembled monolayers could be investigated, revealing the packing arrangement and the influence of intermolecular interactions on the surface morphology. At atomic resolution, it might be possible to distinguish the phthalimide and disulfide moieties within the molecule, providing a deeper understanding of its surface behavior.

Electrochemical Characterization Techniques

Electrochemical techniques are instrumental in probing the redox properties of molecules, providing information on their electron transfer processes, reaction mechanisms, and thermodynamic and kinetic parameters. Cyclic voltammetry (CV) is a widely used electrochemical method for characterizing redox-active species.

The electrochemical reduction of N,N'-Dithiobisphthalimide has been investigated using electrochemical techniques. researchgate.net These studies have revealed that the reduction of N,N'-Dithiobisphthalimide leads to the cleavage of the N-S bond, rather than the S-S bond, and the ejection of diatomic sulfur. researchgate.net This process is reported to occur through an interesting autocatalytic mechanism that is dependent on the concentration of the starting material and the scan rate used in cyclic voltammetry experiments. researchgate.net

The initial electron transfer to N,N'-Dithiobisphthalimide is a stepwise mechanism that involves the formation of a radical anion. researchgate.net This intermediate then undergoes dissociation through the cleavage of the N-S bond. Theoretical calculations have supported the experimental findings, indicating that the N-S bond dissociates despite being stronger than the S-S bond. This is attributed to the large difference in the oxidation potentials of the two potential resulting anions: the phthalimidyl anion and the phthalimidyl thiyl anion. researchgate.net

The key electrochemical data for the reduction of N,N'-Dithiobisphthalimide are summarized in the table below.

Table 2: Electrochemical Data for the Reduction of N,N'-Dithiobisphthalimide

Technique Parameter Finding Reference
Cyclic Voltammetry Reduction Mechanism Stepwise electron transfer with formation of a radical anion. researchgate.net
Bond Cleavage Dissociation of the N-S bond. researchgate.net
Product Ejection of diatomic sulfur. researchgate.net

Theoretical and Computational Studies on N,n Dithiobisphthalimide Systems

Electronic Structure and Reactivity Modeling

Computational modeling of N,N'-Dithiobisphthalimide's electronic structure is fundamental to understanding its chemical behavior. These studies employ sophisticated quantum mechanical methods to predict its geometry, orbital energies, and charge distribution, which collectively determine its reactivity.

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of many-body systems, such as molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a favorable balance between computational cost and accuracy. nih.gov For N,N'-Dithiobisphthalimide, DFT calculations are employed to predict its three-dimensional structure by optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. nih.govnih.gov

The process involves selecting a functional, such as B3LYP, and a basis set (e.g., 6-311G(d,p)) to solve the Kohn-Sham equations. researchgate.netresearchgate.net The resulting optimized geometry represents the most stable arrangement of the atoms. These calculations provide crucial data on key structural parameters, including the length of the disulfide (S-S) bond, the nitrogen-sulfur (N-S) bonds, and the geometry of the phthalimide (B116566) rings. Slight variations between theoretical and experimental values can occur, often due to the calculations being performed on a molecule in a vacuum (gas phase) versus the solid state of experimental data. researchgate.net

Table 1: Representative Geometrical Parameters Calculated by DFT The following table is an illustrative example of typical parameters obtained from a DFT geometry optimization study.

ParameterBond/AngleTypical Calculated Value
Bond LengthS - S~2.05 Å
S - N~1.70 Å
C = O~1.22 Å
C - N~1.45 Å
Bond AngleN - S - S~110°
S - N - C~115°
Dihedral AngleC - N - S - S~90°

Frontier Molecular Orbital (FMO) Analysis for Energy Gaps and Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap indicates that the molecule is more polarizable and more reactive. researchgate.net DFT calculations are used to determine the energies of these frontier orbitals. From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. researchgate.netnih.gov

Table 2: Global Reactivity Descriptors from FMO Analysis This table illustrates the type of data derived from HOMO and LUMO energies.

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOChemical reactivity, kinetic stability
Ionization Potential (IP)-EHOMOThe energy required to remove an electron
Electron Affinity (EA)-ELUMOThe energy released when an electron is added
Electronegativity (χ)-(EHOMO + ELUMO)/2The ability to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution
Chemical Softness (S)1 / (2η)The reciprocal of hardness
Electrophilicity Index (ω)μ2 / (2η) (where μ = -χ)Propensity to accept electrons

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized chemical bonds and lone pairs, resembling a Lewis structure. taylorandfrancis.comperiodicodimineralogia.it This method is particularly useful for studying intramolecular and intermolecular bonding and interactions. taylorandfrancis.com A key aspect of NBO analysis is its ability to quantify stabilizing interactions, such as hyperconjugation, which involves charge transfer from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis-type orbital. periodicodimineralogia.it

Table 3: Example of NBO Second-Order Perturbation Analysis This table provides a hypothetical representation of NBO analysis results, showing donor-acceptor interactions and their stabilization energies.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O)π* (C=O)~25.0Intramolecular charge transfer
LP (N)σ* (S-S)~5.0Hyperconjugation
LP (S)σ* (N-C)~2.5Hyperconjugation
π (C-C)ringπ* (C-C)ring~20.0Resonance within the phthalimide ring

Density of States (DOS) Calculations for Energy State Distribution

Density of States (DOS) analysis provides a graphical representation of the number of available electronic states at each energy level within a molecule. nih.gov A DOS plot illustrates the distribution of molecular orbitals across a range of energies. The total DOS (TDOS) shows the contribution of all orbitals, while the partial DOS (PDOS) or projected DOS can be used to decompose the TDOS into contributions from specific atoms, groups of atoms, or orbital types (s, p, d). nih.gov

In the context of N,N'-Dithiobisphthalimide, DOS calculations, often performed using Time-Dependent Density Functional Theory (TD-DFT), help visualize the electronic structure. chemrxiv.orggithub.io The plot would show distinct peaks corresponding to the energies of the molecular orbitals. The highest energy peak in the occupied region corresponds to the HOMO, and the lowest energy peak in the unoccupied region represents the LUMO. The region between them is the HOMO-LUMO gap. PDOS analysis would allow for the identification of which parts of the molecule—the phthalimide rings, the carbonyl groups, the nitrogen atoms, or the disulfide bridge—contribute most significantly to the frontier orbitals and thus are most involved in electronic transitions and chemical reactions. nih.gov

Simulation of Molecular Interactions and Dynamics

Beyond understanding the isolated molecule, computational methods can simulate how N,N'-Dithiobisphthalimide interacts with other molecules, particularly biological targets like proteins. These simulations are crucial for predicting its potential as a therapeutic agent.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as N,N'-Dithiobisphthalimide or its derivatives) when it binds to a second molecule (a receptor, typically a protein). journaljpri.com It has become an essential tool in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. journaljpri.comnih.gov

The process involves generating a three-dimensional structure of the ligand and the target protein. A docking algorithm then systematically samples a large number of possible conformations and orientations of the ligand within the protein's active site. journaljpri.com Each potential binding pose is evaluated using a scoring function that estimates the binding energy, with lower scores typically indicating a more favorable interaction. nih.gov The results can reveal the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. While specific docking studies on N,N'-Dithiobisphthalimide are not widely reported, research on related phthalimide derivatives demonstrates the utility of this approach in identifying potential biological targets and guiding the design of more potent analogs. researchgate.netresearchgate.net

Table 4: Typical Output of a Molecular Docking Study This table is a representative example of the data generated from a molecular docking simulation.

ParameterDescriptionExample Value
Binding EnergyEstimated free energy of binding (lower is better)-8.5 kcal/mol
Inhibition Constant (Ki)Calculated concentration required to inhibit 50% of enzyme activity150 nM
Interacting ResiduesAmino acids in the protein's active site that interact with the ligandTyr122, Phe256, Arg292
Hydrogen BondsSpecific hydrogen bond interactions formed between ligand and proteinO (carbonyl) with NH (Arg292)
Hydrophobic InteractionsNonpolar interactions stabilizing the complexPhthalimide ring with Phe256

Molecular Dynamics Simulations for System Stability and Conformational Changes

While extensive computational studies have been applied to understand the electronic structure and reactivity of N,N'-Dithiobisphthalimide, specific molecular dynamics (MD) simulations detailing its long-term systemic stability and broad conformational changes are not extensively documented in the primary research literature. However, theoretical calculations, such as those employing Density Functional Theory (DFT), provide foundational insights into the molecule's structural stability. multidisciplinaryjournals.commdpi.com These computational methods are crucial for determining optimized molecular geometries, bond lengths, and bond angles, which are fundamental parameters defining the compound's stable conformations. multidisciplinaryjournals.com

Such theoretical investigations establish the baseline structure and energetics of the molecule, which are essential prerequisites for understanding its behavior in more complex environments. The stability of the N,N'-Dithiobisphthalimide system is intrinsically linked to the strength and nature of its constituent bonds, particularly the N-S and S-S linkages that are central to its chemical function. Computational chemistry allows for the calculation of these bond dissociation energies, offering a quantitative measure of the molecule's stability and predicting which bonds are most likely to cleave under specific conditions, a critical aspect explored further in the context of its reduction. youtube.comresearchgate.net

Theoretical Approaches to Electron Transfer Phenomena in Dithiobisphthalimide (B21358) Reduction

The electrochemical reduction of N,N'-Dithiobisphthalimide has been the subject of detailed theoretical and experimental investigation. nih.govresearchgate.net The process is understood to occur not through a single, concerted step but via a stepwise mechanism. The initial and critical event is a one-electron transfer to the molecule, which results in the formation of the corresponding radical anion. nih.govresearchgate.net This intermediate species is central to the subsequent chemical transformations.

Application of Classical and Dissociative Electron Transfer Theories

The decomposition of the N,N'-Dithiobisphthalimide radical anion is a classic case where dissociative electron transfer theory provides a more complete explanation than simpler models based solely on bond strength. nih.govresearchgate.net Upon formation, the radical anion undergoes dissociation through the cleavage of a chemical bond. A structural analysis of the parent molecule reveals two likely points of fragmentation: the sulfur-sulfur (S-S) bond and the nitrogen-sulfur (N-S) bonds.

Theoretical calculations indicate that the N-S bond is stronger than the S-S bond. nih.gov Based on this fact alone, one might predict that the weaker S-S bond would be the one to break. However, experimental and computational results show the opposite: the radical anion of N,N'-dithiobisphthalimide selectively dissociates through the cleavage of an N-S bond. nih.govresearchgate.net

This seemingly counterintuitive result is rationalized by the application of the extension of dissociative electron transfer theory to the dissociation of radical anions. nih.govrsc.org This theory posits that the pathway of fragmentation is determined not only by the intrinsic bond dissociation energy but also by the thermodynamic stability of the potential fragments. In this case, the N-S bond cleavage leads to the formation of a phthalimidyl anion and a phthalimidyl thiyl radical. The theory accounts for the large difference in the oxidation potentials of the two potential anionic fragments (the phthalimidyl anion and the phthalimidyl thiyl anion). The high stability of the resulting phthalimidyl anion provides a significant thermodynamic driving force that favors the N-S cleavage pathway, despite the higher initial energy required to break that bond compared to the S-S bond. nih.govresearchgate.net

Table 1: Theoretical Analysis of Radical Anion Dissociation in N,N'-Dithiobisphthalimide

Feature S-S Bond Cleavage N-S Bond Cleavage Observation/Rationale
Relative Bond Strength Weaker Stronger The S-S bond is intrinsically weaker than the N-S bond. nih.gov
Observed Dissociation Pathway Not Observed Observed Pathway Experimental and theoretical data confirm N-S bond cleavage. nih.govresearchgate.net
Driving Force Lower Higher The high stability of the resulting phthalimidyl anion makes this pathway more favorable. nih.gov
Governing Theory --- Dissociative Electron Transfer The theory explains that fragment stability, not just bond strength, determines the reaction pathway. nih.govresearchgate.net

Table 2: List of Mentioned Compounds

Compound Name
N,N'-Dithiobisphthalimide
Phthalimidyl anion
Phthalimidyl thiyl anion

Applications and Advanced Functional Materials Research of N,n Dithiobisphthalimide

Contributions to Materials Science

N,N'-Dithiobisphthalimide's utility in materials science is diverse, underpinning developments in surface coatings, advanced polymers, and functional disulfides for specialized chemical applications.

Development of Surface Modification Agents and Nanomaterial Precursors

As a source of sulfur, N,N'-Dithiobisphthalimide is instrumental in modifying material surfaces at the atomic level and serves as a building block for nanomaterials.

N,N'-Dithiobisphthalimide has been identified as a novel and effective precursor for the spontaneous deposition of sulfur adlayers on metallic surfaces, particularly gold. nih.gov Research demonstrates that using N,N'-Dithiobisphthalimide in an acetonitrile (B52724) solution leads to an efficient and rapid formation of sulfur layers on gold surfaces, achieving high coverage in a short time. nih.gov

The process and resulting adlayer have been characterized using multiple analytical techniques, providing detailed insights into the surface modification.

X-ray Photoelectron Spectroscopy (XPS): Confirms the presence of sulfur on the gold surface.

Electrochemistry: Characterizes the modified surface's electrochemical properties.

Scanning Tunneling Microscopy (STM): Provides high-resolution imaging of the sulfur adlayer. Sequential STM imaging has allowed for the direct observation of the mobility of rectangular sulfur structures on the gold surface, including their reversible association and dissociation. nih.gov

This application is significant as it offers a new pathway for creating well-defined sulfur adlayers, which are crucial for various applications in nanoscience and electronics. The use of N,N'-Dithiobisphthalimide under these non-traditional conditions has also contributed to a better understanding of the nature of these debated sulfur structures on gold. nih.gov

Summary of N,N'-Dithiobisphthalimide for Sulfur Adlayer Formation

ParameterDescriptionSource
Precursor CompoundN,N'-Dithiobisphthalimide nih.gov
SubstrateGold (Au) nih.gov
SolventAcetonitrile nih.gov
Deposition ProcessSpontaneous, efficient, and fast nih.gov
Characterization TechniquesXPS, Electrochemistry, STM nih.gov
Key FindingDirect observation of mobile, rectangular sulfur adlayer structures. nih.gov

Polymer Chemistry and Composite Materials

While the phthalimide (B116566) moiety is integral to various advanced polymers, specific research detailing the direct role of N,N'-Dithiobisphthalimide as an intermediate or precursor for the following polymer classes was not available in the searched literature.

Information specifically detailing the use of N,N'-Dithiobisphthalimide as a direct intermediate in the synthesis of polythioetherimides and polyester (B1180765) resins could not be retrieved from the available search results.

The available literature on the synthesis of phthalimide-thiophene copolymers for applications in Organic Field-Effect Transistors (OFETs), Light-Emitting Field-Effect Transistors (LEFETs), and Polymer Light-Emitting Diodes (PLEDs) does not specify N,N'-Dithiobisphthalimide as a starting material or intermediate. researchgate.netscispace.com The common synthetic routes described typically involve the polymerization of brominated phthalimide derivatives with stannylated thiophene (B33073) compounds. researchgate.net

Advancement of Functional Disulfides in Linker Chemistry

The disulfide bond is a critical functional group in linker chemistry, particularly for bioconjugation, where it can be cleaved under specific physiological conditions. semanticscholar.org N,N'-Dithiobisphthalimide and its derivatives serve as powerful reagents for creating advanced, functional disulfide linkers. semanticscholar.orgnih.gov

Research has focused on using N-dithiophthalimides to construct sterically hindered and stereoscopically defined disulfide linkers. semanticscholar.orgnih.gov These structural features are crucial as they significantly affect the stability, potency, selectivity, and pharmacokinetics of drug conjugates like antibody-drug conjugates (ADCs). semanticscholar.orgnih.gov The "soft" phthalimide mask in these reagents facilitates the disulfuration of branched molecules, overcoming steric hindrance challenges. nih.gov

This strategy has enabled the successful cross-linking of various important molecules:

Biomolecules: Amino acids, saccharides, and nucleosides. semanticscholar.orgnih.gov

Functional Molecules: Drugs (e.g., indomethacin, artesunate) and fluorescent tags. semanticscholar.orgnih.gov

Furthermore, N,N'-Dithiobisphthalimide is a readily available starting material for synthesizing more complex, shelf-stable disulfurating agents like N-(N-morpholindithio)phthalimide. researchgate.net This bilateral platform molecule allows for the selective and sequential introduction of different molecular groups, providing rapid access to a wide range of diverse and multi-functionalized unsymmetrical disulfides. researchgate.net This advancement is highly valuable for applications in drug discovery and the efficient synthesis of complex bioconjugates. researchgate.netnih.gov

Applications of N-Dithiophthalimides in Linker Chemistry

Application AreaKey AdvancementExamples of Linked MoleculesSource
Steric Disulfide ConstructionCreation of hindered disulfide linkers for enhanced stability in drug conjugates.Amino acids, drugs (indomethacin, podophyllotoxin), fluorescent molecules. semanticscholar.orgnih.gov
Stereoscopic Disulfide ConstructionEnantioselective synthesis of chiral disulfide linkers for biological recognition.Chiral drug candidates. nih.gov
Bilateral Platform MoleculesSynthesis of reagents (e.g., N-(N-morpholindithio)phthalimide) for creating diverse unsymmetrical disulfides.Allyl, aryl, and alkynyl groups. researchgate.net

Coordination Chemistry of Phthalimide and Dithio-Phthalimide Ligands

The versatile coordination chemistry of ligands derived from phthalimide and its dithio counterparts has been a subject of significant research interest. These ligands offer unique electronic and structural features that enable the formation of a diverse array of metal complexes and supramolecular assemblies. Their ability to engage in various non-covalent interactions also makes them promising candidates for applications in crystal engineering and anion sensing.

Formation of Metal Complexes with Transition Metals and Their Characterization

Phthalimide dithiocarbamate (B8719985) ligands have been successfully employed in the synthesis of complexes with a range of transition metal ions, including chromium(III), manganese(II), iron(III), cobalt(II), nickel(II), copper(II), and zinc(II). tandfonline.com The synthesis of these complexes typically involves the reaction of a phthalimide dithiocarbamate salt with a corresponding metal salt in a suitable solvent. sysrevpharm.org

The characterization of these metal complexes involves a combination of spectroscopic and analytical techniques to elucidate their structure and bonding.

Spectroscopic Analysis : Infrared (IR) spectroscopy is a crucial tool for determining the coordination mode of the dithiocarbamate ligand. The dithiocarbamates have been observed to bind to the metal ion through both sulfur atoms of the -NCS2 group in all instances. tandfonline.com Electronic absorption spectroscopy (UV-Vis) provides insights into the electronic transitions within the complex, which are indicative of the coordination geometry. sysrevpharm.orgnih.gov

Magnetic Susceptibility Measurements : These measurements are vital for determining the magnetic properties of the complexes, which in turn helps in assigning the geometry. nih.gov For instance, based on magnetic moment and spectral data, an octahedral geometry has been proposed for iron(III) and chromium(III) complexes of phthalimide dithiocarbamate. tandfonline.com

Conductivity Measurements : Molar conductivity measurements are used to determine the electrolytic nature of the complexes. For many of the reported phthalimide dithiocarbamate complexes, non-electrolytic behavior has been observed, suggesting that the ligands neutralize the charge of the metal ion. tandfonline.com

Based on these characterization techniques, different geometries have been proposed for various metal complexes of phthalimide dithiocarbamate, as summarized in the table below.

Metal IonProposed Geometry
Cr(III)Octahedral tandfonline.com
Fe(III)Octahedral tandfonline.com
Mn(II)Tetrahedral tandfonline.com
Co(II)Tetrahedral tandfonline.com
Zn(II)Tetrahedral tandfonline.com
Ni(II)Square-planar tandfonline.com
Cu(II)Square-planar tandfonline.com

Supramolecular Assembly and Crystal Engineering with Phthalimide Derivatives

Supramolecular chemistry focuses on the study of systems composed of discrete numbers of molecules, while crystal engineering deals with the design and synthesis of solid-state structures. ias.ac.in Phthalimide derivatives are valuable building blocks in these fields due to their planar structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are fundamental to the self-assembly processes that lead to the formation of well-defined supramolecular architectures. ias.ac.in

The construction of supramolecular assemblies using phthalimide derivatives often involves a "bottom-up" approach, where the molecular components are designed to self-assemble into larger, ordered structures. This approach has been utilized to create a variety of architectures, including one-dimensional chains, two-dimensional sheets, and three-dimensional networks.

Axial coordination to metalloporphyrins is a significant strategy in the supramolecular chemistry of these compounds. rsc.org This method has been employed to link metalated 5,10,15,20-tetraphenylporphyrins using amine and diamine ligands, resulting in both oligomeric and polymeric assemblies. rsc.org The resulting structures can be of the "wheel-and-axle" or "shish-kebab" type. rsc.org

The table below summarizes key aspects of supramolecular assembly and crystal engineering with phthalimide derivatives.

Interaction TypeResulting ArchitectureKey Principle
Hydrogen BondingChains, sheets, networksDirectional and specific interactions leading to predictable patterns.
π-π StackingColumnar structures, layered materialsFavorable interactions between aromatic rings.
Axial Coordination"Wheel-and-axle", "shish-kebab" assembliesCoordination of ligands to metal centers in metalloporphyrins. rsc.org

Anion Recognition and Sensing Architectures Utilizing Phthalimide Chromophores

The phthalimide moiety can function as a chromophore and can be incorporated into larger molecular architectures designed for anion recognition and sensing. The electron-deficient nature of the phthalimide ring makes it a suitable candidate for interacting with anions, particularly through anion-π interactions. beilstein-journals.orgnih.gov

The design of anion sensors often involves integrating the phthalimide unit into a receptor molecule that has a binding site for a specific anion. Upon binding of the anion, a change in the spectroscopic properties of the phthalimide chromophore, such as a change in color or fluorescence, can be observed.

One approach involves the use of luminescent lanthanide complexes where the organic ligand is designed to bind anions. nih.gov Anion binding can occur directly at the metal center, leading to changes in the emission intensity and lifetime of the complex. nih.gov

Recent research has shown that phthalimide-containing corona mdpi.comarenes can act as electron-deficient macrocyclic hosts that can complex with anions in the gas phase and in the solid state. beilstein-journals.orgnih.gov The interaction is driven by anion-π noncovalent interactions between the anions and the tetrazine rings within the coronarene structure. beilstein-journals.orgnih.gov In these host-guest complexes, the distance between the anion (e.g., chloride or bromide) and the centroid of the tetrazine ring is shorter than the sum of their van der Waals radii, indicating a strong anion-π attraction. beilstein-journals.orgnih.gov

Anion Sensing PrincipleKey Features of PhthalimideExample Application
Anion-π InteractionsElectron-deficient aromatic systemPhthalimide-containing coronarenes for halide sensing. beilstein-journals.orgnih.gov
Spectroscopic Signal TransductionChromophoric propertiesChanges in UV-Vis absorption or fluorescence upon anion binding.
Host-Guest ChemistryCan be incorporated into macrocyclic structuresFormation of stable complexes with specific anions.

Research in Agrochemical Development

Phthalimide and dithiocarbamate derivatives have long been recognized for their biological activities, leading to extensive research in the development of new agrochemicals. The combination of these two moieties in compounds like N,N'-Dithiobisphthalimide offers the potential for novel modes of action and enhanced efficacy against various agricultural pests.

Design and Synthesis of Phthalimide Derivatives for Insecticidal Activity Evaluation

The phthalimide scaffold is considered a "privileged structure" in medicinal and agricultural chemistry due to its ability to interact with a wide range of biological targets. nih.gov The hydrophobic nature of the -CON(R)-CO- pharmacophore in phthalimides allows them to cross biological barriers effectively. nih.gov Many compounds with a phthalimide structure have been synthesized and shown to possess excellent and environmentally friendly insecticidal activity. nih.gov

The design of new phthalimide-based insecticides often involves the synthesis of a series of derivatives with varying substituents to establish structure-activity relationships (SAR). For example, a study involving thirteen newly synthesized phthalimide derivatives led to the discovery of three compounds with potent insecticidal activity against the Caribbean fruit fly, Anastrepha suspensa. nih.govnih.gov The most potent of these compounds, designated as 4a, exhibited an LD50 of 0.70 μ g/fly . nih.gov

The synthesis of these derivatives can be achieved through various organic reactions. A general synthetic pathway might involve the reaction of phthalic anhydride (B1165640) with a primary amine, followed by further modifications to introduce desired functional groups. researchgate.net

The table below presents data on the insecticidal activity of selected phthalimide derivatives against the Caribbean fruit fly. nih.gov

CompoundLD50 (μ g/fly )
4a0.70 nih.gov
4c1.91 nih.gov
4d1.91 nih.gov

Methodologies for Evaluating Dithiocarbamate and Phthalimide-based Fungicides

Dithiocarbamates are a class of non-systemic fungicides that have been in use since the 1940s to control a broad spectrum of fungal diseases in various crops. nih.gov The evaluation of the efficacy and residues of dithiocarbamate and phthalimide-based fungicides is crucial for ensuring food safety and environmental protection.

The analysis of dithiocarbamate fungicides is complicated by their low solubility in water and organic solvents. nih.gov Consequently, a variety of analytical methods have been developed for their detection and quantification.

Chromatographic Methods : Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are widely used for the analysis of these fungicides in various matrices like water, soil, and food products.

Spectroscopic Methods : UV-Vis spectroscopy and Raman spectroscopy have also been employed for the detection of dithiocarbamate fungicides. nih.gov

Sensor-based Methods : There is growing interest in the development of biosensors and chemical sensors for the rapid and sensitive detection of these fungicides. nih.gov Enzymatic inhibition-based biosensors, for instance, show potential as analytical tools. nih.gov

The table below summarizes some of the methodologies used for the evaluation of dithiocarbamate and phthalimide-based fungicides.

MethodologyPrincipleAdvantagesChallenges
Chromatography (GC, HPLC) with MSSeparation based on physicochemical properties and detection by mass-to-charge ratio.High sensitivity and selectivity.Can be time-consuming and require expensive instrumentation.
Raman SpectroscopyInelastic scattering of monochromatic light.Provides a "fingerprint" of the molecule.Selectivity can be an issue. nih.gov
Enzyme Inhibition BiosensorsInhibition of a specific enzyme by the fungicide.Potential for rapid and portable analysis.Further research is needed to improve selectivity and robustness. nih.gov

Research in Biomedical and Pharmaceutical Intermediates

Design and Synthesis of Enzyme Inhibitors (e.g., Monoamine Oxidase, Cholinesterase)

A comprehensive search of available scientific literature did not yield specific studies on the design and synthesis of N,N'-Dithiobisphthalimide or its derivatives as inhibitors of monoamine oxidase or cholinesterase. Research in this area tends to focus on other structural scaffolds for the development of inhibitors for these particular enzymes. wikipedia.orgnih.govmayoclinic.orgclevelandclinic.orgwebmd.com

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition

Consistent with the lack of data on its direct enzyme inhibitory activity, no specific structure-activity relationship (SAR) studies concerning N,N'-Dithiobisphthalimide in the context of monoamine oxidase or cholinesterase inhibition were found in the reviewed literature. SAR studies are crucial for optimizing the potency and selectivity of enzyme inhibitors, but they have been conducted on other classes of compounds. nih.govsemanticscholar.orgmdpi.com

Exploration of N,N'-Dithiobisphthalimide Derivatives as Potential Antiviral Agents (e.g., SARS-CoV-2) through In Silico Studies

Despite the extensive use of in silico methods to screen for potential antiviral agents against viruses like SARS-CoV-2, the available research does not include studies focused on N,N'-Dithiobisphthalimide or its derivatives. Computational screening has been applied to a wide range of other molecules, including natural products and existing drugs, to identify potential inhibitors of key viral proteins. semanticscholar.orgscientificarchives.comdysona.orgnih.gov

Investigation of Spermostatic and Spermicidal Activity Mechanisms

Significant research has been conducted on the spermostatic and spermicidal properties of N,N'-Dithiobisphthalimide, identifying it as a potent non-detergent spermicidal agent. nih.gov Studies have focused on its efficacy and mechanism of action on human sperm.

In one key study, N,N'-Dithiobisphthalimide was identified as the most effective among five tested disulfide compounds for immobilizing human sperm. nih.gov The research established its half-maximal effective concentration (EC50) to be 8 µM and its minimum effective concentration (MEC), the concentration that immobilizes 100% of sperm in 20 seconds, to be 24 µM. nih.govresearchgate.net

The mechanism is described as a potent and irreversible spermostatic effect. nih.govresearchgate.net Importantly, at these effective concentrations, the compound did not affect the viability of sperm cells, nor did it show cytotoxic effects on HeLa cells or the beneficial bacteria Lactobacillus acidophilus. nih.govresearchgate.net This specificity is a significant advantage over detergent-based spermicides like nonoxynol-9 (N-9), which can damage the vaginal lining and increase the risk of sexually transmitted diseases. nih.govresearchgate.net The non-detergent nature of N,N'-Dithiobisphthalimide suggests it should not cause these non-specific cytotoxic effects.

Spermostatic Activity of N,N'-Dithiobisphthalimide

ParameterValueReference
Half Maximal Effective Concentration (EC50)8 µM nih.govresearchgate.net
Minimum Effective Concentration (MEC)24 µM nih.govresearchgate.net
Effect on Sperm Viability at MECNo effect nih.gov
Effect on HeLa Cell Viability at MECNo effect nih.gov
Effect on Lactobacillus acidophilus Viability at MECNo effect nih.gov

Assessment of Antioxidant and Antibacterial Research Methodologies

While direct studies assessing the antioxidant and antibacterial properties of N,N'-Dithiobisphthalimide are limited, the methodologies for evaluating related phthalimide derivatives are well-established. These methods provide a framework for assessing the potential bioactivities of this specific compound.

Antioxidant Activity Assessment: Standard methodologies to evaluate the antioxidant capacity of phthalimide compounds involve several in vitro assays:

DPPH (2,2-diphenyl-1-picryl-hydrazyl) Radical Scavenging Assay : This is a common spectrophotometric method where the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by the decrease in absorbance. researchgate.netnih.gov

Hydrogen Peroxide (H2O2) Scavenging Activity : This assay determines the ability of a compound to scavenge hydrogen peroxide, a reactive oxygen species. researchgate.net

Reducing Power Assay : The capacity of a compound to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions is measured, often using the potassium ferricyanide method. The formation of a colored complex indicates the reducing power. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Capture : Similar to the DPPH assay, this method measures the ability of a substance to scavenge the ABTS radical cation. mdpi.com

Fe²⁺ Chelating Activity : This method assesses the compound's ability to chelate ferrous ions, which can otherwise catalyze the formation of more harmful radicals. researchgate.netmdpi.com

Antibacterial Activity Assessment: The antibacterial potential of phthalimide derivatives is typically investigated using the following standard microbiological techniques:

Agar (B569324) Well/Disc Diffusion Method : This method provides a qualitative assessment of antibacterial activity. A solution of the test compound is placed in a well or on a disc on an agar plate inoculated with a specific bacterium. The diameter of the clear zone of inhibition around the well or disc indicates the compound's effectiveness. researchgate.netmdpi.com

Broth Microdilution Method : This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. researchgate.net

These established methodologies are crucial for the systematic evaluation of new phthalimide derivatives, including N,N'-Dithiobisphthalimide, for their potential therapeutic applications as antioxidant and antibacterial agents.

Future Research Directions and Emerging Paradigms for N,n Dithiobisphthalimide

Exploiting Orthogonal Reactivity in Advanced Organic Synthesis

The future of advanced organic synthesis lies in the ability to perform sequential, selective reactions on a single molecule without the need for intermediate protection and deprotection steps. This concept, known as orthogonal reactivity, is a promising area of research for derivatives of N,N'-Dithiobisphthalimide.

Recent studies have focused on N-(N-morpholindithio)phthalimide, a shelf-stable platform molecule that can be synthesized in high yields from N,N'-Dithiobisphthalimide in a single step. chemrxiv.org This derivative possesses two distinct leaving groups attached to the sulfur atoms: a morpholino group and a phthalimide (B116566) group. chemrxiv.org The key discovery is that these two groups can be transformed orthogonally. chemrxiv.orgbohrium.com Under acidic conditions, the morpholino moiety is selectively protonated and can be displaced by various carbon nucleophiles, leaving the phthalimide group intact. bohrium.com Conversely, the phthalimide leaving group is susceptible to substitution under basic or neutral conditions. bohrium.com

This bilateral and orthogonal reactivity allows for the stepwise and selective introduction of different functional groups, providing rapid access to a wide array of complex unsymmetrical disulfides. chemrxiv.orgbohrium.com The ability to replace the morpholino moiety with allyl, aryl, and alkynyl groups has already been demonstrated. chemrxiv.org This strategic approach is highly valuable for creating multifunctional molecules, with significant implications for structural expansion in drug discovery and the development of sophisticated linkers for conjugation chemistry. chemrxiv.org

Future research will likely focus on expanding the scope of nucleophiles used in these orthogonal reactions and applying this strategy to the synthesis of complex natural products and pharmacologically active compounds. The development of new bilateral reagents derived from N,N'-Dithiobisphthalimide could further broaden the toolkit available to synthetic chemists for constructing diverse molecular architectures.

Table 1: Orthogonal Reactivity of N-(N-morpholindithio)phthalimide

Condition Leaving Group Reactivity Nucleophiles
Acidic (H+) Morpholino Selective protonation and displacement Allyltrimethylsilanes, alkynylsilanes, electron-rich arenes
Basic / Neutral Phthalimide Amenable to substitution (Scope for further research)

Integration with Nanoscience for Tailored Surface Functionalities and Device Fabrication

The functionalization of nanoparticle surfaces is crucial for their application in fields ranging from nanomedicine to materials science, as it governs their stability, biocompatibility, and interaction with their environment. cd-bioparticles.netnih.gov While direct studies involving N,N'-Dithiobisphthalimide in this area are still emerging, its chemical structure suggests significant potential for integrating with nanoscience.

The central disulfide (S-S) bond in N,N'-Dithiobisphthalimide is a key feature. It is well-established that molecules containing sulfur, particularly thiols and disulfides, exhibit a strong affinity for the surfaces of noble metal nanoparticles, such as gold and silver. frontiersin.org Future research could explore the use of N,N'-Dithiobisphthalimide as a ligand for surface modification. The disulfide bond could potentially cleave and form two covalent sulfur-metal bonds, anchoring the molecule to the nanoparticle surface.

This would result in a surface decorated with phthalimide moieties. The exposed phthalimide groups could then be used to tailor the surface properties of the nanoparticles, such as their hydrophilicity and charge. frontiersin.org Furthermore, these groups could serve as chemical handles for the covalent attachment of other molecules, including polymers like polyethylene (B3416737) glycol (PEG) to improve biocompatibility, or specific targeting ligands such as antibodies or peptides for applications in targeted drug delivery. nih.govnih.gov By introducing specific ligands, nanoparticles can be engineered to accurately locate and bind to specific cells or tissues, enhancing therapeutic efficacy or diagnostic sensitivity. cd-bioparticles.net This strategy could pave the way for creating multifunctional nanomaterials with precisely controlled surface chemistry for advanced diagnostic and therapeutic applications.

Advancements in Computational Predictions for Targeted Molecular Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction mechanisms, thereby guiding experimental work. mdpi.com For N,N'-Dithiobisphthalimide, computational methods like Density Functional Theory (DFT) represent a powerful future direction for targeted molecular design. nih.goveurjchem.com

Future computational studies on N,N'-Dithiobisphthalimide could provide deep insights into its electronic structure and reactivity. DFT calculations can be employed to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov By modeling the molecule and its derivatives, researchers can predict how structural modifications would influence this energy gap, allowing for the in silico design of new compounds with tailored reactivity.

Furthermore, computational modeling can elucidate the mechanisms of reactions involving N,N'-Dithiobisphthalimide. For instance, the orthogonal reactivity of its derivatives could be modeled to understand the energetics of the bond-breaking and bond-forming steps under different pH conditions, explaining the observed selectivity. mdpi.com Time-dependent DFT (TD-DFT) can be used to predict spectroscopic properties, which can be correlated with experimental data. dntb.gov.ua In the context of nanoscience, computational simulations could predict the adsorption energy and geometry of N,N'-Dithiobisphthalimide on different nanoparticle surfaces, guiding the development of novel functionalized nanomaterials. These predictive capabilities can significantly accelerate the discovery and optimization of new molecules for specific applications in medicine and materials science. dntb.gov.ua

Multidisciplinary Approaches in Materials Science and Biological Research for Novel Applications

The unique structure of N,N'-Dithiobisphthalimide, combining a reactive disulfide bond with stable phthalimide groups, makes it a candidate for multidisciplinary research, bridging materials science and biology.

In materials science, the phthalimide moiety is a core component of polyimides, a class of high-performance polymers known for their exceptional thermal stability and mechanical properties. nih.govvt.edu Future research could investigate the incorporation of N,N'-Dithiobisphthalimide or its derivatives as monomers or cross-linking agents in polymer synthesis. researcher.lifescirp.org The disulfide bond in the polymer backbone could impart novel functionalities, such as redox-responsiveness. Such materials could be designed to degrade or change their properties in response to specific chemical stimuli, making them suitable for applications like controlled-release systems or recyclable thermosets. Polyimides are already explored as binder materials for solution-processable n-channel semiconductors, and novel architectures are continually sought for flexible and transparent electronics. nih.gov

In biological research, N,N'-Dithiobisphthalimide has already been identified as a potent spermostatic agent. bohrium.com Studies have shown it can immobilize 100% of human sperm at a concentration of 24 µM within 20 seconds, with a half-maximal effective concentration (EC50) of 8 µM. bohrium.com Crucially, at these effective concentrations, the compound shows no toxic effects on HeLa cells or beneficial Lactobacillus acidophilus, suggesting a high degree of selectivity. bohrium.com This opens a significant avenue for its development as a non-detergent-based vaginal contraceptive. The demonstrated utility of its derivatives in synthesizing unsymmetrical disulfides also points to broad applications in drug discovery and as linkers in bioconjugation chemistry. chemrxiv.org The convergence of its potential in creating smart materials and its demonstrated biological activity underscores the rich opportunities that multidisciplinary approaches will unlock for this versatile compound.

Q & A

Q. How can researchers ensure ethical compliance when studying toxicological profiles of this compound?

  • Methodological Answer : Follow OECD Guidelines for Chemical Testing (e.g., Acute Toxicity 423). Obtain approval from institutional review boards (IRBs) for in vitro/in vivo studies . Disclose conflicts of interest and funding sources in all publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.